1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is an organic compound with the molecular formula C10H14Cl2F3N3. It is a light yellow solid that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Another piperazine derivative with similar structural features but different chemical properties and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A compound with a similar trifluoromethyl-pyridine moiety but different substituents on the piperazine ring.
Uniqueness
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it particularly valuable in various research and industrial applications .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride, also known by its CAS number 120298-11-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C10H12F3N3·2HCl |
Molecular Weight | 302.12 g/mol |
Density | 1.253 g/cm³ |
Boiling Point | 122 °C (2 mmHg) |
Melting Point | 43-46 °C |
The compound primarily interacts with the serotonin receptor subtype 5-HT2C , acting as an agonist. This interaction is significant as it may influence various neurochemical pathways associated with mood regulation and anxiety disorders. The modulation of these receptors is crucial in the development of therapeutic agents targeting depression and anxiety.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antiaversive effects in animal models. Specifically, studies have shown that these compounds can significantly reduce panic-like behaviors, suggesting potential applications in treating anxiety disorders .
Cellular Effects
The compound has been observed to influence cellular signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain metabolic pathways in bacterial cells, which may imply antibacterial properties .
Case Studies
-
Study on Serotonin Receptors :
A study demonstrated that compounds targeting the 5-HT2C receptor could effectively reduce anxiety-like behaviors in rodent models. The results indicated a dose-dependent relationship between receptor activation and behavioral outcomes, highlighting the potential of such compounds in therapeutic settings . -
Antibacterial Activity :
In vitro assays have shown that derivatives of piperazine compounds can exhibit antibacterial activity against various pathogens. For instance, modifications to the piperazine structure have enhanced efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL .
Summary of Findings
The biological activity of this compound is characterized by its interaction with serotonin receptors and potential therapeutic applications in anxiety and depression management. Additionally, its structural modifications suggest promising antibacterial properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIQAQCLPNZFMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600458 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120298-11-5 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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